molecular formula C12H17BrN2 B13627944 4-Bromo-n1-cyclohexylbenzene-1,2-diamine

4-Bromo-n1-cyclohexylbenzene-1,2-diamine

Cat. No.: B13627944
M. Wt: 269.18 g/mol
InChI Key: SYZXRTMAUZQKSX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-n1-cyclohexylbenzene-1,2-diamine typically involves the bromination of n1-cyclohexylbenzene-1,2-diamine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-n1-cyclohexylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-n1-cyclohexylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-n1-cyclohexylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1,2-dimethoxybenzene
  • 4-Bromo-n1-cyclopropylbenzene-1,2-diamine
  • 4-Bromo-1,2-diaminobenzene

Uniqueness

4-Bromo-n1-cyclohexylbenzene-1,2-diamine is unique due to the presence of both a bromine atom and a cyclohexyl group on the benzene ring, along with two amine groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C12H17BrN2

Molecular Weight

269.18 g/mol

IUPAC Name

4-bromo-1-N-cyclohexylbenzene-1,2-diamine

InChI

InChI=1S/C12H17BrN2/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5,14H2

InChI Key

SYZXRTMAUZQKSX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=C2)Br)N

Origin of Product

United States

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